Cas no 1304465-04-0 (4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol)

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
- 2H-Benzimidazole-2-thione, 4-fluoro-1,3-dihydro-1-(2-phenoxyethyl)-
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- Inchi: 1S/C15H13FN2OS/c16-12-7-4-8-13-14(12)17-15(20)18(13)9-10-19-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20)
- InChI Key: DUPVMEFGLPYYAX-UHFFFAOYSA-N
- SMILES: C1(=S)N(CCOC2=CC=CC=C2)C2=CC=CC(F)=C2N1
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 424.5±55.0 °C(Predicted)
- pka: 10.11±0.30(Predicted)
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F593073-10mg |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol |
1304465-04-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-128985-0.1g |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol |
1304465-04-0 | 95.0% | 0.1g |
$152.0 | 2025-02-19 | |
Enamine | EN300-128985-0.25g |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol |
1304465-04-0 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
Enamine | EN300-128985-5.0g |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol |
1304465-04-0 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
Enamine | EN300-128985-50mg |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol |
1304465-04-0 | 95.0% | 50mg |
$101.0 | 2023-10-01 | |
Enamine | EN300-128985-100mg |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol |
1304465-04-0 | 95.0% | 100mg |
$152.0 | 2023-10-01 | |
Enamine | EN300-128985-10000mg |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol |
1304465-04-0 | 95.0% | 10000mg |
$2269.0 | 2023-10-01 | |
1PlusChem | 1P01A5YZ-5g |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol |
1304465-04-0 | 95% | 5g |
$1953.00 | 2023-12-22 | |
1PlusChem | 1P01A5YZ-50mg |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol |
1304465-04-0 | 95% | 50mg |
$182.00 | 2023-12-22 | |
1PlusChem | 1P01A5YZ-1g |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol |
1304465-04-0 | 95% | 1g |
$715.00 | 2023-12-22 |
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol Related Literature
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
Additional information on 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Research Briefing on 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol (CAS: 1304465-04-0)
In recent years, the compound 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol (CAS: 1304465-04-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its benzodiazole core and thiol functionality, has shown promising potential in various therapeutic applications. The incorporation of a fluorine atom and a phenoxyethyl group enhances its pharmacological properties, making it a subject of intense research for drug development.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound. The researchers employed a multi-step synthetic route to achieve high purity and yield, with the key step involving the introduction of the thiol group at the 2-position of the benzodiazole ring. The compound's structure was confirmed using NMR spectroscopy and mass spectrometry, ensuring its identity and purity for subsequent biological assays.
In vitro studies demonstrated that 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol exhibits potent inhibitory activity against a range of enzymes, including kinases and proteases, which are often implicated in cancer and inflammatory diseases. The compound's mechanism of action was further elucidated through molecular docking studies, revealing its ability to bind to the active sites of target enzymes with high affinity. These findings suggest its potential as a lead compound for the development of novel therapeutics.
Another study, published in Bioorganic & Medicinal Chemistry Letters, investigated the compound's pharmacokinetic properties. The researchers found that it possesses favorable absorption and distribution characteristics, with moderate plasma protein binding and good metabolic stability. These properties are critical for its potential use as a drug candidate, as they influence its bioavailability and therapeutic efficacy.
Despite these promising results, challenges remain in the development of 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol as a therapeutic agent. Further studies are needed to assess its toxicity profile and optimize its pharmacokinetic and pharmacodynamic properties. Additionally, the compound's potential off-target effects and long-term safety must be thoroughly evaluated in preclinical and clinical studies.
In conclusion, 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol represents a promising candidate for drug development, with demonstrated biological activity and favorable pharmacokinetic properties. Continued research efforts are essential to fully unlock its therapeutic potential and address the remaining challenges in its development.
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